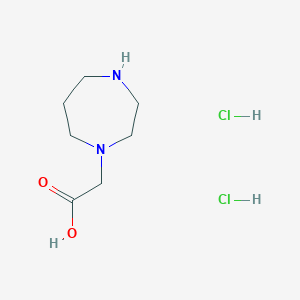

2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-(1,4-diazepan-1-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c10-7(11)6-9-4-1-2-8-3-5-9;;/h8H,1-6H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEDNCUXJZEOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Reaction of 1,4-Diazepane with Chloroacetic Acid

Reaction Conditions:

The reaction is typically conducted in a controlled environment, often in an aqueous or mixed solvent system, where 1,4-diazepane is reacted with chloroacetic acid under reflux or moderate heating. The process may be catalyzed or facilitated by adjusting pH or using bases to neutralize by-products.Mechanism:

Nucleophilic substitution (S_N2) where the lone pair on the nitrogen of diazepane attacks the electrophilic methylene carbon of chloroacetic acid, displacing chloride and forming the 2-(1,4-diazepan-1-yl)acetic acid intermediate.Salt Formation:

Subsequent addition of hydrochloric acid leads to the formation of the dihydrochloride salt, enhancing crystallinity and purity.Yields and Purification:

Yields are generally high, with purification achieved by recrystallization from suitable solvents such as ethanol or acetone-water mixtures to obtain analytically pure dihydrochloride salt.

Use of Methyl Chloroacetate as an Intermediate

Process:

An alternative involves reacting 1,4-diazepane with methyl chloroacetate under basic conditions to form methyl 2-(1,4-diazepan-1-yl)acetate, which can then be hydrolyzed to the free acid and converted to the dihydrochloride salt.Reaction Conditions:

Basic media (e.g., sodium carbonate or sodium hydroxide) promote nucleophilic substitution, followed by acidic hydrolysis of the ester group.Industrial Scale:

This route is favored industrially due to easier handling of esters and potential for continuous flow synthesis, optimizing yield and minimizing impurities.

Salt Formation and Crystallization Techniques

Hydrochloride Salt Formation:

After synthesis of the free acid, the compound is treated with hydrochloric acid gas or aqueous HCl to form the dihydrochloride salt.Crystallization:

Controlled cooling and solvent selection (ethanol, acetone-water mixtures) are used to induce crystallization. The product is filtered, washed, and dried under inert atmosphere to avoid degradation.

Comparative Data Table of Preparation Methods

| Preparation Route | Key Reagents | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Direct reaction with chloroacetic acid | 1,4-Diazepane, chloroacetic acid, HCl | Reflux in aqueous or mixed solvent | 70-85 | Recrystallization (ethanol) | Simple, direct, suitable for lab scale |

| Reaction via methyl chloroacetate | 1,4-Diazepane, methyl chloroacetate, base | Basic conditions, then acid hydrolysis | 75-90 | Recrystallization, salt formation | Industrially preferred, scalable |

| Salt formation | Free acid, HCl | Room temperature to mild heating | Quantitative | Crystallization from ethanol or acetone-water | Improves stability and solubility |

Research Findings and Optimization Notes

Reaction Efficiency:

The nucleophilic substitution reactions proceed efficiently under mild conditions, with temperature control critical to minimizing side reactions such as over-alkylation or polymerization.Purity Control:

Formation of the dihydrochloride salt aids in purification by crystallization, removing unreacted starting materials and side products.Industrial Considerations:

Continuous flow reactors have been reported to enhance mixing and temperature control, leading to improved yields and reproducibility in large-scale synthesis.Environmental and Safety Aspects: Use of aqueous media and avoidance of harsh reagents align with green chemistry principles. Proper handling of hydrochloric acid and chlorinated intermediates is essential.

Análisis De Reacciones Químicas

Types of Reactions

2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Anxiolytic and Sedative Effects

Research indicates that compounds with a diazepane structure often exhibit anxiolytic (anxiety-reducing) properties. The presence of the diazepane ring in 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride suggests potential interactions with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA), which is known for its role in reducing neuronal excitability throughout the nervous system .

Anticonvulsant Activity

Similar to other diazepine derivatives, this compound may possess anticonvulsant properties. Studies have shown that modifications to the structure can significantly influence the anticonvulsant efficacy, making it a candidate for further investigation in seizure management .

Case Study 1: Anticonvulsant Efficacy

A study explored the structure-activity relationship (SAR) among diazepine derivatives, including this compound. The findings indicated that specific modifications to the phenyl ring could enhance anticonvulsant activity significantly. The study demonstrated that certain analogs exhibited effective concentrations in vitro, suggesting a pathway for developing new treatments for epilepsy.

Case Study 2: Neuropharmacological Effects

In animal models, compounds similar to this one have been observed to produce significant reductions in anxiety-like behaviors when administered at specific dosages. These findings support the potential use of this compound as a therapeutic agent for anxiety disorders .

Mecanismo De Acción

The mechanism of action of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogs: Piperazine vs. Diazepane Derivatives

Cetirizine Dihydrochloride (CAS: 83881-52-1)

- Structure : Contains a six-membered piperazine ring instead of diazepane, with an ethoxyacetic acid group and a chlorophenyl-benzyl substituent .

- Pharmacology : A second-generation antihistamine used for allergic rhinitis and urticaria. Acts as a selective H1 receptor antagonist with minimal sedation due to reduced blood-brain barrier penetration .

- Key Difference : The smaller piperazine ring in cetirizine may enhance receptor selectivity compared to the diazepane ring, which could alter binding kinetics or metabolic stability .

Levocetirizine Dihydrochloride (CAS: 130018-87-0)

- Structure : The (R)-enantiomer of cetirizine, sharing the same piperazine-ethoxyacetic acid backbone .

- Pharmacology : Improved potency and reduced side effects compared to the racemic cetirizine, emphasizing the role of stereochemistry in drug efficacy .

- Contrast : The target compound lacks the chiral center and aromatic substituents critical for antihistamine activity, suggesting divergent therapeutic applications .

Methyl 2-(1,4-Diazepan-1-yl)acetate Dihydrochloride (CAS: 1170891-84-5)

- Structure : Ester derivative of the target compound, replacing the acetic acid with a methyl ester .

- This ester could act as a prodrug, hydrolyzing in vivo to release the active acid form .

Pharmacological Activity

| Compound | Receptor Target | Therapeutic Use | Sedative Effect |

|---|---|---|---|

| Cetirizine Dihydrochloride | H1 Histamine Receptor | Allergic Rhinitis, Urticaria | Non-sedative |

| Levocetirizine Dihydrochloride | H1 Histamine Receptor | Chronic Allergies | Non-sedative |

| 2-(1,4-Diazepan-1-yl)acetic Acid | Not Specified | Research Intermediate | Unknown |

Key Insight : The absence of aromatic substituents in 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride likely precludes H1 receptor antagonism, distinguishing it from cetirizine analogs .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Solubility (Water) |

|---|---|---|---|

| 2-(1,4-Diazepan-1-yl)acetic Acid | C7H14Cl2N2O2 | 245.15 g/mol | High (dihydrochloride) |

| Cetirizine Dihydrochloride | C21H25ClN2O3·2HCl | 461.80 g/mol | High |

| Methyl Ester Analog | C8H18Cl2N2O2 | 245.15 g/mol | Moderate |

Note: The smaller molecular weight of the target compound may favor renal excretion, whereas cetirizine’s larger structure contributes to prolonged half-life .

Actividad Biológica

2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1240528-26-0

- Molecular Formula : C₈H₁₄Cl₂N₂O₂

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activities and receptor functions, which can lead to diverse pharmacological effects. The following mechanisms have been observed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can influence cellular processes.

- Receptor Interaction : It has the potential to interact with neurotransmitter receptors, suggesting possible effects on mood and anxiety regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and demonstrated significant inhibitory effects.

Anticancer Properties

Preliminary data suggest that this compound may have anticancer potential. Its mechanism may involve the induction of apoptosis in cancer cells and inhibition of cancer cell proliferation.

Anxiolytic Effects

Given its structural similarity to known anxiolytics, research into its effects on anxiety-related behaviors has been initiated. Animal studies indicate that the compound may reduce anxiety-like behaviors in models such as the elevated plus maze.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anxiolytic | Reduction in anxiety-like behaviors in mice |

Case Study: Anticancer Research

In a study examining the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent. The study highlighted that the compound induced apoptosis through mitochondrial pathways, characterized by increased caspase activity and altered mitochondrial membrane potential.

Case Study: Anxiolytic Activity

In behavioral studies involving rodents, administration of this compound resulted in increased entries into open arms of the elevated plus maze compared to control groups. This behavior is indicative of reduced anxiety levels. Further biochemical assays revealed alterations in neurotransmitter levels consistent with anxiolytic effects.

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particles.

- Toxicity Management : Acute toxicity data for related diazepane derivatives indicate harmful effects if swallowed or inhaled; prepare emergency protocols for spills (e.g., neutralization with sodium bicarbonate) .

How can the synthetic yield of this compound be optimized while minimizing side products?

Q. Advanced

- Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance coupling efficiency and reduce byproduct formation .

- Catalyst Screening : Test coupling agents like HATU or DCC for improved amide bond formation kinetics.

- Purification Strategies : Employ gradient recrystallization (e.g., water/ethanol mixtures) or preparative HPLC to isolate the dihydrochloride salt with >99% purity .

What are the implications of structural modifications (e.g., substituent changes on the diazepane ring) on the compound’s biological activity?

Advanced

Structure-activity relationship (SAR) studies on diazepane derivatives suggest:

- Lipophilicity Modulation : Introducing hydrophobic groups (e.g., tert-butoxycarbonyl) increases membrane permeability but may reduce solubility .

- Charge Distribution : The acetic acid moiety’s ionization state (pH-dependent) affects receptor binding; evaluate pKa via potentiometric titration .

- In Silico Modeling : Use molecular docking to predict interactions with biological targets (e.g., GPCRs) and prioritize synthetic targets .

How does the stability of this compound vary under different storage conditions?

Q. Advanced

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the acetic acid moiety) .

- Photostability : Store in amber glass under inert gas (N2) to prevent photodegradation, as diazepane rings may undergo radical-mediated oxidation .

- pH Sensitivity : Test solubility and stability in buffered solutions (pH 1–9) to identify optimal formulation conditions .

What in vitro models are appropriate for studying the pharmacokinetic properties of this compound?

Q. Advanced

- Hepatocyte Assays : Assess metabolic stability using primary human hepatocytes or microsomal fractions to identify major metabolites (e.g., oxidation at the diazepane ring) .

- Caco-2 Permeability : Evaluate intestinal absorption potential via monolayer transport studies, correlating results with logP values .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, critical for dose-response modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.